

An In-depth Technical Guide to 2-Iodo-5-methylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

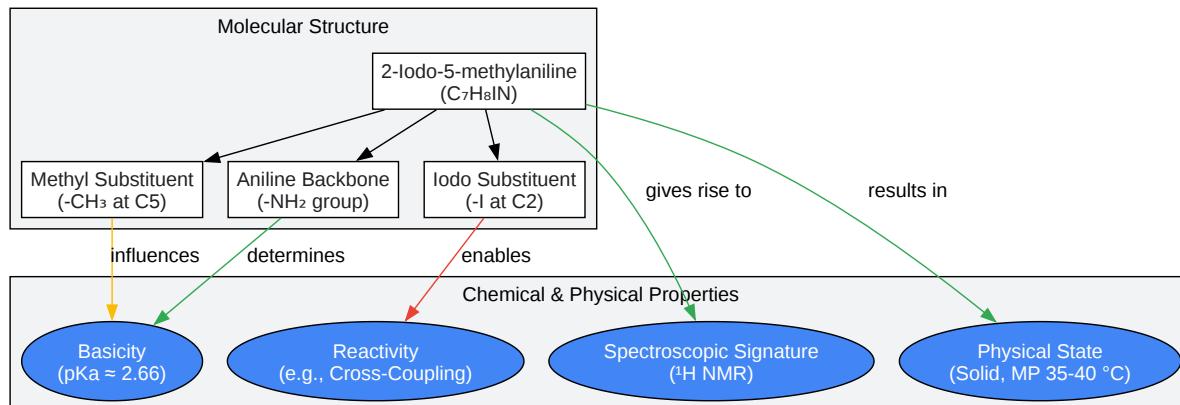
Compound Name: **2-Iodo-5-methylaniline**

Cat. No.: **B084972**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **2-Iodo-5-methylaniline** (also known as 3-Amino-4-iodotoluene), a key intermediate in organic synthesis.


Core Chemical Properties

2-Iodo-5-methylaniline is a substituted aniline derivative with the CAS Registry Number 13194-69-9.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Its structure features an iodine atom and a methyl group on the aniline ring, making it a versatile building block in the synthesis of complex organic molecules.

The key physical and chemical properties of **2-Iodo-5-methylaniline** are summarized in the table below for easy reference and comparison.

Property	Value	References
Identifier		
CAS Number	13194-69-9	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₇ H ₈ IN	[1] [2] [6]
Molecular Weight	233.05 g/mol	[1] [2] [4] [6]
Physical Properties		
Appearance	Pale purple crystal; Light yellow to Brown powder or lump	[1] [3] [5] [6]
Melting Point	35 - 40 °C	[1] [3] [7]
Boiling Point	266.5 °C at 760 mmHg	[1]
Density	1.791 g/cm ³	[1]
Optical & Spectroscopic Properties		
Refractive Index	1.663	[1]
¹ H NMR (400 MHz, CDCl ₃)	δ 7.50 (d, J=8.0 Hz, 1H), 6.59 (d, J=2.0 Hz, 1H), 6.33 (d, J=8.0 Hz, 1H)	[7]
Thermodynamic & Safety Properties		
Flash Point	115 °C	[1] [5]
Vapor Pressure	0.0086 mmHg at 25 °C	[1]
pKa (Predicted)	2.66 ± 0.10	[1]

The interplay between the structural features and observed properties of **2-Iodo-5-methylaniline** is crucial for predicting its behavior in chemical reactions.

[Click to download full resolution via product page](#)

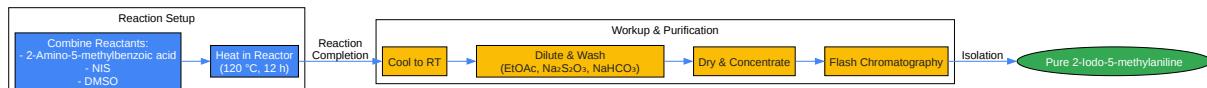
*Key properties of **2-Iodo-5-methylaniline**.*

Experimental Protocols

This section provides detailed methodologies for the synthesis of **2-Iodo-5-methylaniline** and its subsequent use in a representative cross-coupling reaction.

A practical, transition-metal-free route for the synthesis of 2-iodoanilines involves the decarboxylative iodination of the corresponding anthranilic acids. The following protocol is adapted from a published procedure for the synthesis of **2-Iodo-5-methylaniline**.^[7]

Materials:


- 2-Amino-5-methylbenzoic acid
- N-Iodosuccinimide (NIS)
- Dimethyl sulfoxide (DMSO)

- Ethyl acetate
- Petroleum ether
- Saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ solution
- Saturated aqueous NaHCO_3 solution
- Brine
- Anhydrous Na_2SO_4
- High-pressure stainless-steel reactor

Procedure:

- To a high-pressure stainless-steel reactor, add 2-amino-5-methylbenzoic acid (1.0 mmol), N-Iodosuccinimide (NIS) (1.2 mmol), and dimethyl sulfoxide (DMSO) (2 mL).
- Seal the reactor and stir the reaction mixture at 120 °C for 12 hours.
- After completion, cool the reactor to room temperature using a water bath.
- Dilute the reaction mixture with ethyl acetate (20 mL).
- Wash the organic phase sequentially with saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ (2 x 10 mL), saturated aqueous NaHCO_3 (2 x 10 mL), and brine (10 mL).
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate the solvent under reduced pressure.
- Purify the crude residue by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:50 v/v) as the eluent.
- The final product, **2-Iodo-5-methylaniline**, is obtained as a brown solid (yields may vary, a reported yield is 50%).^[7]

The following diagram illustrates the key steps in the synthesis and purification of **2-Iodo-5-methylaniline**.

[Click to download full resolution via product page](#)

*Workflow for the synthesis of **2-Iodo-5-methylaniline**.*

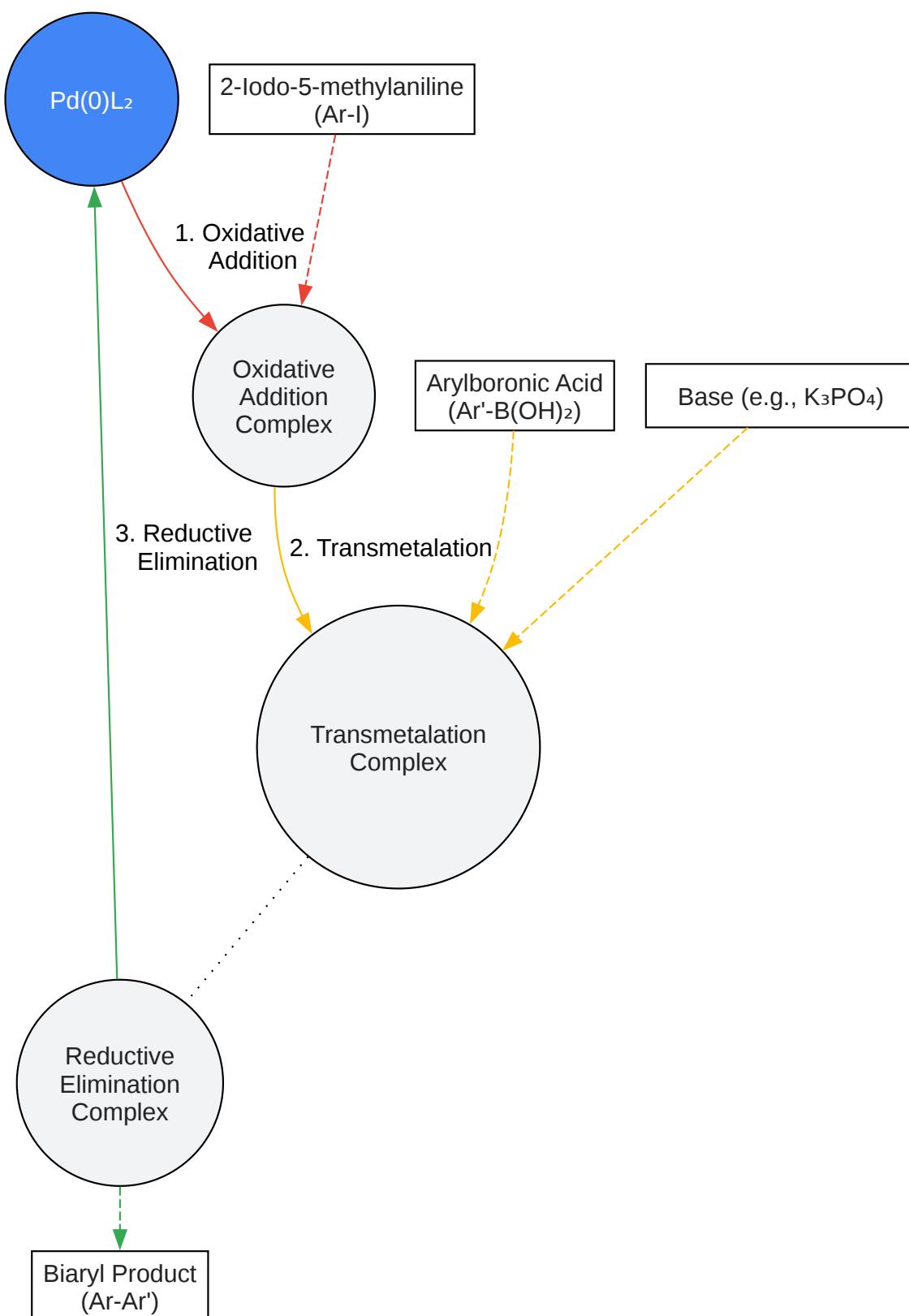
Reactivity and Applications

The presence of the iodo group makes **2-Iodo-5-methylaniline** an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug development. These reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allow for the facile formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures. **2-Iodo-5-methylaniline** can be coupled with various arylboronic acids to synthesize substituted 2-aminobiphenyls, which are important scaffolds in medicinal chemistry.

Experimental Protocol (Representative): This protocol is a general procedure adapted for **2-Iodo-5-methylaniline** based on standard methods for iodoanilines.^[3]

Materials:


- **2-Iodo-5-methylaniline** (1.0 mmol)
- Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol)
- Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

- SPhos (ligand, 0.04 mmol, 4 mol%)
- Potassium phosphate (K_3PO_4) (2.0 mmol)
- Toluene/Water (e.g., 5:1 mixture, 5 mL), degassed
- Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

- In a Schlenk tube, combine **2-Iodo-5-methylaniline**, the arylboronic acid, and potassium phosphate.
- Add the palladium catalyst ($Pd(OAc)_2$) and the SPhos ligand.
- Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
- Add the degassed toluene/water solvent mixture via syringe.
- Heat the reaction mixture to 100 °C and stir vigorously.
- Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the desired 2-amino-4-methylbiphenyl derivative.

The mechanism of the Suzuki-Miyaura coupling reaction is a well-established catalytic cycle involving a palladium catalyst.

[Click to download full resolution via product page](#)

Catalytic cycle for the Suzuki-Miyaura reaction.

Safety and Handling

2-Iodo-5-methylaniline is harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause skin and serious eye irritation.[3] Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated chemical fume hood.[1] Store the compound in a cool, refrigerated (0-10°C) place away from heat and oxidizing agents.[1][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. spuvn.edu [spuvn.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Iodo-5-methylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084972#2-iodo-5-methylaniline-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com